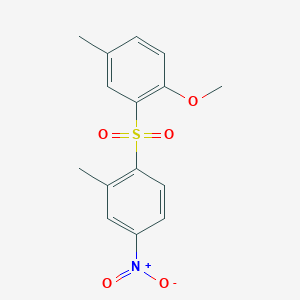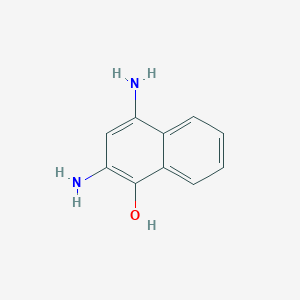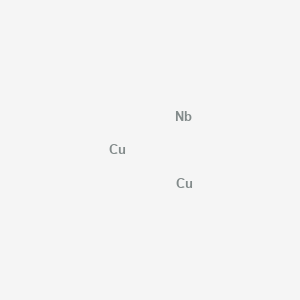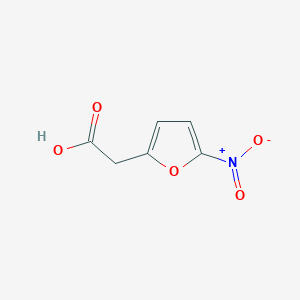![molecular formula C26H24Cl2N2O B14728513 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol CAS No. 6283-30-3](/img/structure/B14728513.png)
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and phenylethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
The synthesis of 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride or thionyl chloride to introduce the chloro substituents.
Substitution with Phenylethyl Group: The chlorinated quinoline is reacted with phenylethylamine under basic conditions to introduce the phenylethyl group.
Final Assembly: The final step involves the reaction of the substituted quinoline with ethanolamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated that it may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It may inhibit enzymes involved in DNA replication and repair, leading to cell death. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparación Con Compuestos Similares
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol is unique due to its specific substitution pattern on the quinoline core. Similar compounds include:
Quinoline: The parent compound, which lacks the chloro and phenylethyl substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological and chemical properties.
Propiedades
Número CAS |
6283-30-3 |
|---|---|
Fórmula molecular |
C26H24Cl2N2O |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
1-[7-chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-(2-phenylethylamino)ethanol |
InChI |
InChI=1S/C26H24Cl2N2O/c1-17-23(28)12-11-21-22(25(31)16-29-14-13-18-5-3-2-4-6-18)15-24(30-26(17)21)19-7-9-20(27)10-8-19/h2-12,15,25,29,31H,13-14,16H2,1H3 |
Clave InChI |
FZPWMSASDMDFHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1N=C(C=C2C(CNCCC3=CC=CC=C3)O)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


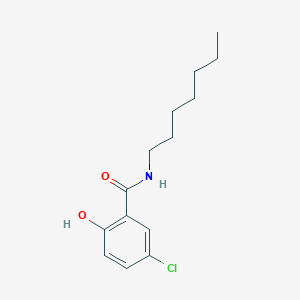
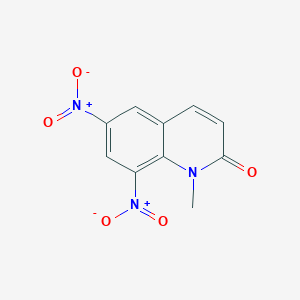
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
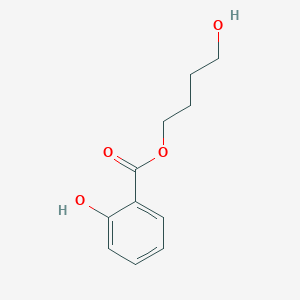

![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)


